N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 850901-67-6
Cat. No.: VC5997790
Molecular Formula: C21H20N4O
Molecular Weight: 344.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850901-67-6 |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.418 |
| IUPAC Name | N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H20N4O/c1-3-26-18-11-9-17(10-12-18)24-20-13-15(2)23-21-19(14-22-25(20)21)16-7-5-4-6-8-16/h4-14,24H,3H2,1-2H3 |
| Standard InChI Key | IQSSVEQGXBETOX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system merging pyrazole and pyrimidine rings. Key substituents include:
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3-Position: A phenyl group contributing to hydrophobic interactions.
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5-Position: A methyl group enhancing metabolic stability.
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7-Position: An ethoxyphenylamine moiety, critical for target binding.
The molecular formula is C21H20N4O, with a molecular weight of 344.418 g/mol. The ethoxy group (-OCH2CH3) at the para position of the phenyl ring improves solubility while maintaining lipophilicity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.418 g/mol |
| CAS Number | 850901-67-6 |
| IUPAC Name | N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Synthesis and Structural Modifications
Synthetic Pathways
The compound is synthesized via a multi-step process:
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Core Formation: Condensation of 4-phenyl-1H-pyrazol-5-amine with β-keto esters under acidic conditions yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate .
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Chlorination: Treatment with POCl3 converts the 7-keto group to a chloride.
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Amination: Reaction with 4-ethoxyaniline introduces the ethoxyphenylamine substituent.
Structural Optimization
Modifications at the 3-, 5-, and 7-positions profoundly affect bioactivity:
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3-Position: Fluorination (e.g., 4-fluorophenyl) enhances antimycobacterial potency by 3-fold .
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5-Position: Bulky substituents (e.g., aryl groups) improve kinase inhibition but reduce solubility .
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7-Position: Pyridylmethylamine derivatives exhibit dual EGFR/VEGFR2 inhibition (IC50: 0.3–7.6 µM) .
Biological Activities and Mechanisms
Antimycobacterial Activity
The compound inhibits Mycobacterium tuberculosis (M.tb) growth by targeting ATP synthase, a critical enzyme for bacterial energy production. Key findings include:
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hERG Liability: Low (IC50 > 30 µM), reducing cardiac toxicity risks .
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Microsomal Stability: Half-life > 60 minutes in human liver microsomes, indicating favorable pharmacokinetics .
Table 2: Antimycobacterial Activity of Selected Analogues
| Compound | 3-Substituent | 5-Substituent | MIC90 (µg/mL) |
|---|---|---|---|
| Parent Compound | Phenyl | Methyl | 0.12 |
| Analog 1 | 4-Fluorophenyl | Methyl | 0.04 |
| Analog 2 | Phenyl | Ethyl | 0.18 |
Anticancer Activity
In breast cancer (MCF-7) models, the compound demonstrates multitarget inhibition:
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EGFR/VEGFR2 Dual Inhibition: IC50 = 0.3 µM (EGFR), 7.6 µM (VEGFR2) .
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Apoptosis Induction: 80% cell death at 10 µM via caspase-3 activation .
Structure-Activity Relationships (SAR)
Role of the 3-Phenyl Group
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Electron-Withdrawing Groups: Fluorine at the para position increases ATP synthase binding affinity by 40% .
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Hydrophobic Interactions: Bulky substituents (e.g., naphthyl) reduce solubility but enhance kinase inhibition .
Impact of 5-Substituents
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Methyl vs. Ethyl: Methyl improves metabolic stability (t1/2: 64 vs. 28 minutes) .
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Aryl Groups: 5-Phenyl derivatives show 10-fold higher Topo-II inhibition than alkyl analogues .
7-Amine Modifications
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Pyridylmethylamine: Enhances VEGFR2 inhibition (IC50: 7.6 µM vs. 24 µM for ethylamine) .
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Ethoxyphenyl: Optimal for balancing solubility and target engagement.
Therapeutic Applications and Future Directions
Tuberculosis Treatment
The compound’s low hERG liability and high microsomal stability position it as a lead candidate for multidrug-resistant TB. In vivo studies show a 2.5-log reduction in lung bacterial load after 14 days .
Oncology
Dual EGFR/VEGFR2 inhibition offers a strategy to overcome resistance in breast and lung cancers. Compound 5i (a structural analogue) reduces tumor volume by 70% in xenograft models .
Challenges and Opportunities
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